molecular formula C10H8FN3O B8452813 4-(2-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

4-(2-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No. B8452813
M. Wt: 205.19 g/mol
InChI Key: HTQSGKPNQZOONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C10H8FN3O/c1-14-9(6-15)10(12-13-14)7-4-2-3-5-8(7)11/h2-6H,1H3

InChI Key

HTQSGKPNQZOONI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=C2F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(2-fluorophenyl)-1-methyl-1H-1,2,3-triazole (1.44 g, 8.1 mmol) in THF (41 mL) was added n-BuLi (1.6 M in hexane, 6.10 mL, 9.8 mmol) dropwise at −75° C. under Argon. The resulted orange solution was stirred at −75° C. for 1 h, then DMF (0.82 mL, 10.6 mmol) was added dropwise at −75° C. and the reaction mixture was allowed to warm up to room temperature over 1 h. The mixture was then poured into saturated ammonium chloride solution and extracted with ethyl acetate and the combined organic extracts washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 50% ethyl acetate in heptane) afforded the title compound (1.45 g, 87%) as an off white solid. MS: m/e=206.0 [M]+.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Name
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

To a pre cooled (−70° C. to −78° C.) solution of 4-(2-fluorophenyl)-1-methyl-1H-1,2,3-triazole 3 (51 g, 287.84 mmol) under nitrogen atmosphere in THF (1200 ml) was added n-Butyllithium (138.16 ml, 345.41 mmol, 2.5M solution in hexane) and stirred for 2 h. Then DMF (1200 ml, 14794.844 mmol) was added and stirred at −78° C. for 30 min. The reaction was monitored by TLC and UPLC. The reaction mixture was slowly quenched with ice cold water (1000 ml) and the aqueous layer was extracted with ethyl acetate (5×1000 ml). The combined organic layer was dried over sodium sulphate, filtered and concentrated to afford crude mass (50 g, 84.66% mass balance). It was purified by gravity column using 20% ethyl acetate in pet ether as an eluent to afford desired product 4-(2-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (40 g, 67.72%) as reddish solid. Then it was triturated with methyl tert-butyl ether (1000 ml) and hexane (500 ml), the supernant layer was decanted and the solid was dried to furnish desired product 4-(2-Fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (32 g, 54.18% yield) as white solid.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
138.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
1200 mL
Type
reactant
Reaction Step Three

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